Niclosamide-13C6 hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

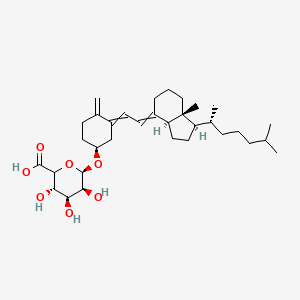

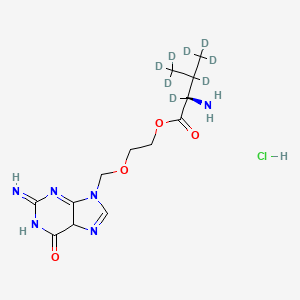

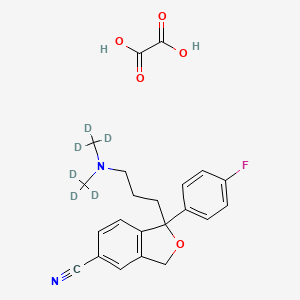

Niclosamide-13C6 hydrate, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 hydrate, is an analytical standard . It is the labelled analogue of Niclosamide hydrate, which is used for the treatment of most tapeworm infections by inhibiting DNA replication . It is a derivative of Niclosamide and is a broad-spectrum anthelmintic drug that is used to treat various parasitic infections .

Molecular Structure Analysis

The molecular formula of Niclosamide-13C6 hydrate is C7[13C]6H8Cl2N2O4 . The molecular weight is 333.08 (anhydrous basis) . The structure includes a nitro group (NO2), two chloro groups (Cl), and a hydroxy group (OH) .Physical And Chemical Properties Analysis

Niclosamide-13C6 hydrate is a white to off-white solid . The storage conditions vary depending on the temperature: -20°C for 3 years, 4°C for 2 years, -80°C for 6 months in solvent, and -20°C for 1 month in solvent .Aplicaciones Científicas De Investigación

Polymorphic Form Analysis

Niclosamide, repurposed for its anti-cancer activity, presents three solvated forms. The anhydrous (NAn) form is sensitive to pseudopolymorphic transformations, affecting its dissolution and bioavailability. This study highlights the importance of identifying and quantifying these polymorphic conversions, particularly during processing like ball milling and wet granulation. Raman, NIR, and MIR spectroscopic techniques, combined with chemometric techniques, successfully quantified these transformations, essential for effective drug development and manufacturing (Bhavana et al., 2019).

Anticancer Potential

Niclosamide has been identified as a potential anticancer agent through various studies. It inhibits critical signaling pathways and targets mitochondria in cancer cells, inducing cell cycle arrest, growth inhibition, and apoptosis. Its efficacy has been established in both in vitro and in vivo models, and its effects on cancer stem cells further support its role as a promising drug for cancer therapy (Li et al., 2014).

DNA Interaction Analysis

A study on niclosamide's interaction with DNA demonstrated its potential toxicity mechanism. Using an electrochemical DNA-biosensor, the study provided clear evidence of niclosamide's interaction with DNA, suggesting that its toxicity could be attributed to this interaction after reductive activation (Abreu et al., 2002).

Pseudopolymorphic Transformations

Niclosamide undergoes pseudopolymorphic transformations under different ambient conditions, which can alter its bioavailability. This study used FT-Raman spectroscopy to monitor these transitions, providing valuable insights into the drug's stability and effectiveness (Sardo et al., 2008).

Drug Delivery System Development

Exploring nanotechnology, niclosamide was encapsulated into albumin nanoparticles to overcome its hydrophobicity, which limits clinical applications. This approach significantly improved its in vitro therapeutic efficacy against cancer cell lines, paving the way for advanced drug delivery systems (Bhushan et al., 2015).

Safety And Hazards

Propiedades

Número CAS |

1325808-64-7 |

|---|---|

Nombre del producto |

Niclosamide-13C6 hydrate |

Fórmula molecular |

13C6C7H8Cl2N2O4·xH2O |

Peso molecular |

333.071 (anhydrous) |

Pureza |

95% by HPLC; 98% atom 13C |

Números CAS relacionados |

50-65-7 (Niclosamide); 1325808-64-7 (anhydrous) |

Sinónimos |

5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate |

Etiqueta |

Niclosamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.